
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a mercapto group, and a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the mercapto group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the efficiency of the process.
化学反应分析
Types of Reactions: 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromomethyl group can produce a variety of substituted derivatives.
科学研究应用
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl and mercapto groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The mercapto group can form disulfide bonds or undergo oxidation-reduction reactions, affecting the structure and function of target molecules.
相似化合物的比较
Phenylacetone: A related compound with a phenyl group attached to a propanone moiety.
Bromoacetone: Similar in having a bromine atom attached to an acetone structure.
Uniqueness: 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one is unique due to the presence of both a bromomethyl and a mercapto group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)4-8-2-3-10(13)5-9(8)6-11/h2-3,5,13H,4,6H2,1H3 |
InChI 键 |
MEITUMQDOGROJA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=C(C=C1)S)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


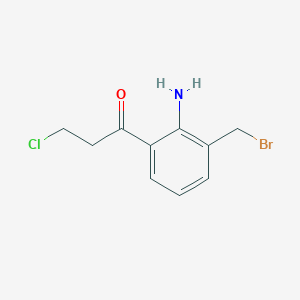
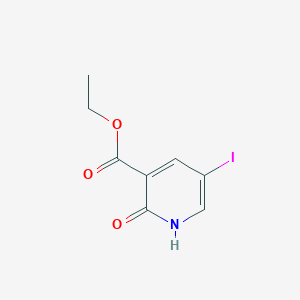
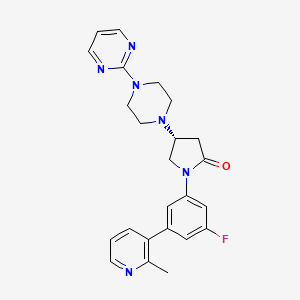
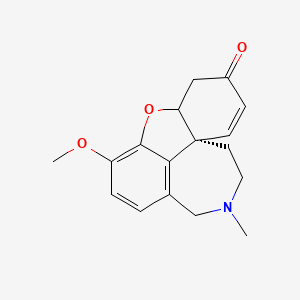
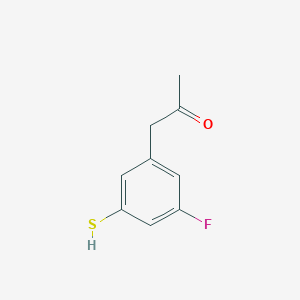

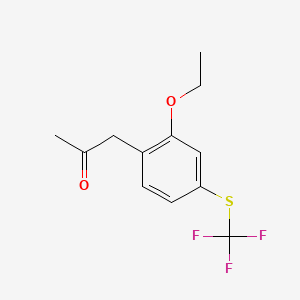
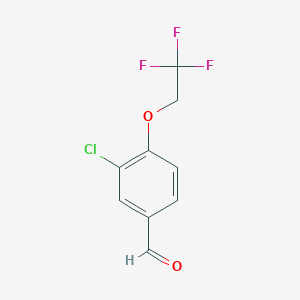
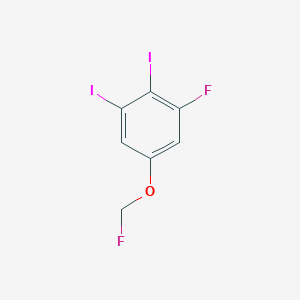
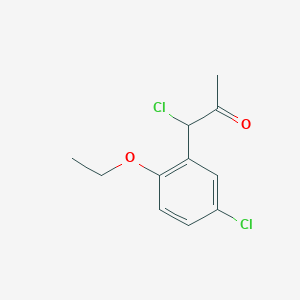
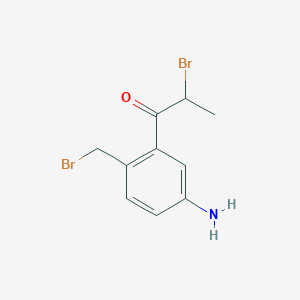
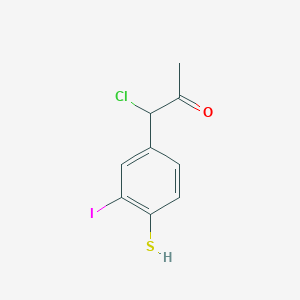
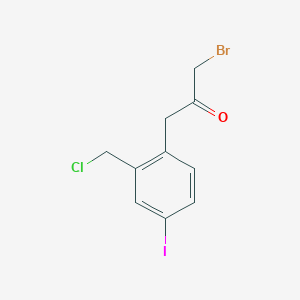
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)
